Ppardelta agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ppardelta agonist 1 is a compound that acts on the peroxisome proliferator-activated receptor delta (PPARδ), a member of the nuclear hormone receptor family. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. This compound has shown potential in treating metabolic disorders, such as dyslipidemia and type II diabetes, by enhancing fatty acid metabolism and improving insulin sensitivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ppardelta agonist 1 involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of a substituted benzene ring with appropriate reagents to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and acylation.
Final assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the necessary side chains and functional groups
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Ppardelta agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.
Substitution: Halogen atoms or other substituents on the benzene ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol are employed for substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .
科学的研究の応用
Ppardelta agonist 1 has a wide range of scientific research applications, including:
Biology: Investigated for its role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation
Medicine: Explored as a potential therapeutic agent for metabolic disorders, neurodegenerative diseases, and cancer
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research.
作用機序
Ppardelta agonist 1 exerts its effects by binding to the PPARδ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The activation of these genes leads to increased expression of proteins involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
GW501516: A well-known PPARδ agonist with high specificity and potency.
GW0742: Another PPARδ agonist with similar effects but different chemical structure.
Seladelpar: A selective PPARδ agonist used in the treatment of metabolic disorders.
Uniqueness
Ppardelta agonist 1 is unique due to its specific binding affinity and selectivity for the PPARδ receptor. It has shown promising results in preclinical studies for its potential therapeutic applications, particularly in metabolic and inflammatory diseases .
特性
分子式 |
C26H27NO5 |
---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
6-[2-[[[4-(furan-2-yl)benzoyl]-methylamino]methyl]phenoxy]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29) |
InChIキー |
WZFMWAHUFRLQRH-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。